Cas no 82352-00-9 (1-(3-Methylpyridin-4-yl)ethanone)
1-(3-Methylpyridin-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methyl-4-pyridinyl)-Ethanone
- 1-(3-methylpyridin-4-yl)ethanone
- Ethanone, 1-(3-methyl-4-pyridinyl)- (9CI)
- 1-(3-methyl-4-pyridinyl)ethanone
- 3-Methyl-4-acetyl-pyridin
- 3-methyl-4-acetylpyridine
- 4-acetyl-3-methylpyridine
- Ethanone,1-(3-methyl-4-pyridinyl)
- 1-(3-Methylpyridin-4-yl)ethanone
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- MDL: MFCD09910032
- Inchi: 1S/C8H9NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5H,1-2H3
- InChI Key: MWTAIRKNMHLZBS-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CN=CC=1C
Computed Properties
- Exact Mass: 135.06800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 29.96000
- LogP: 1.59260
1-(3-Methylpyridin-4-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M341068-5mg |
1-(3-Methylpyridin-4-yl)ethanone |
82352-00-9 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341068-10mg |
1-(3-Methylpyridin-4-yl)ethanone |
82352-00-9 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M341068-50mg |
1-(3-Methylpyridin-4-yl)ethanone |
82352-00-9 | 50mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM411785-1g |
Ethanone, 1-(3-methyl-4-pyridinyl)- (9CI) |
82352-00-9 | 95%+ | 1g |
$1054 | 2022-06-10 | |
| Alichem | A029192830-5g |
1-(3-Methylpyridin-4-yl)ethanone |
82352-00-9 | 95% | 5g |
$858.84 | 2023-09-01 | |
| Alichem | A029192830-10g |
1-(3-Methylpyridin-4-yl)ethanone |
82352-00-9 | 95% | 10g |
$1381.80 | 2023-09-01 | |
| Alichem | A029192830-25g |
1-(3-Methylpyridin-4-yl)ethanone |
82352-00-9 | 95% | 25g |
$2579.36 | 2023-09-01 | |
| Enamine | EN300-197450-0.05g |
1-(3-methylpyridin-4-yl)ethan-1-one |
82352-00-9 | 95% | 0.05g |
$228.0 | 2023-09-16 | |
| Enamine | EN300-197450-0.1g |
1-(3-methylpyridin-4-yl)ethan-1-one |
82352-00-9 | 95% | 0.1g |
$339.0 | 2023-09-16 | |
| Enamine | EN300-197450-0.25g |
1-(3-methylpyridin-4-yl)ethan-1-one |
82352-00-9 | 95% | 0.25g |
$484.0 | 2023-09-16 |
1-(3-Methylpyridin-4-yl)ethanone Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-(3-Methylpyridin-4-yl)ethanone
Professional Introduction to Compound with CAS No. 82352-00-9 and Product Name: 1-(3-Methylpyridin-4-yl)ethanone
The compound with the CAS number 82352-00-9, chemically known as 1-(3-Methylpyridin-4-yl)ethanone, represents a significant molecule in the realm of pharmaceutical and chemical research. This compound, featuring a pyridine core with a methyl substituent at the 3-position and an acetyl group at the 4-position, has garnered attention due to its versatile structural framework and potential biological activities. The pyridine moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The 1-(3-Methylpyridin-4-yl)ethanone structure exemplifies this trend, offering a scaffold that can be modified to explore various pharmacological profiles. The presence of the acetyl group provides a site for further functionalization, enabling the synthesis of derivatives with enhanced solubility, bioavailability, or target specificity. Such modifications are crucial in optimizing lead compounds for therapeutic applications.
In the context of contemporary research, the 1-(3-Methylpyridin-4-yl)ethanone has been investigated for its potential role in multiple therapeutic areas. One of the most promising applications lies in its exploration as a precursor for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing derivatives of 1-(3-Methylpyridin-4-yl)ethanone that can selectively inhibit specific kinases, researchers aim to develop novel therapeutic agents that can modulate these pathways effectively.
Furthermore, the compound has shown promise in preliminary studies as a scaffold for antimicrobial agents. The pyridine ring and its substituents can interact with bacterial enzymes and cell membranes, disrupting essential biological processes. This makes 1-(3-Methylpyridin-4-yl)ethanone a valuable candidate for developing new antibiotics to combat resistant bacterial strains. The versatility of this compound lies in its ability to be further functionalized to target different bacterial species or even specific bacterial metabolic pathways.
The synthesis of 1-(3-Methylpyridin-4-yl)ethanone involves well-established organic chemistry techniques, including condensation reactions and functional group transformations. The starting materials for this synthesis are commercially available pyridine derivatives and ketones, making it accessible for large-scale production if needed. The reaction conditions can be optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the key advantages of using 1-(3-Methylpyridin-4-yl)ethanone as a starting material is its compatibility with various synthetic strategies. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups at the methyl-substituted position on the pyridine ring. This flexibility allows chemists to tailor the compound’s properties by selecting appropriate reagents and reaction conditions. Such adaptability is crucial in drug discovery pipelines, where lead optimization often requires multiple rounds of structural modifications.
Computational chemistry has also played an increasingly important role in the study of 1-(3-Methylpyridin-4-yl)ethanone. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. These predictions help researchers design derivatives with improved binding affinities or selectivity profiles before conducting expensive wet-lab experiments. Additionally, computational methods can provide insights into the compound’s pharmacokinetic properties, such as its solubility, metabolic stability, and distribution within biological systems.
The potential applications of 1-(3-Methylpyridin-4-yl)ethanone extend beyond pharmaceuticals into other areas such as agrochemicals and material science. For example, derivatives of this compound could be developed as novel pesticides or herbicides due to their ability to interact with biological targets in pests while minimizing harm to non-target organisms. Similarly, its structural features make it a candidate for designing advanced materials with specific electronic or optical properties.
In conclusion,1-(3-Methylpyridin-4-yl)ethanone (CAS No. 82352-00-9) is a multifaceted compound with significant potential in various fields of research and application. Its unique structural features, combined with its synthetic accessibility and versatility, make it an attractive scaffold for developing new bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a valuable asset in both academic and industrial settings.
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